2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(aminomethyl)bicyclo[2.2.2]octan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-9(11)5-7-1-3-8(9)4-2-7;/h7-8,11H,1-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMFANDVDPMKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride typically involves the reaction of a bicyclic ketone with an amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
Antiprotozoal Activity
Research has indicated that bicyclo[2.2.2]octane derivatives exhibit significant antiprotozoal activities. For instance, several bicyclo[2.2.2]octan-2-imines and esters have been synthesized, demonstrating potent activity against Trypanosoma brucei and Plasmodium falciparum. Notably, compounds derived from this scaffold showed IC50 values lower than 0.3 µM against Trypanosoma brucei, indicating their potential as therapeutic agents for protozoal infections .
SARS-CoV-2 Inhibition
Recent studies have explored the use of bicyclo[2.2.2]octene derivatives in developing inhibitors for the SARS-CoV-2 main protease. Compounds synthesized from this scaffold demonstrated promising inhibition profiles, with some achieving IC50 values in the micromolar range . This suggests a potential application in antiviral drug development.
Synthetic Methodologies
Efficient Synthesis Routes
The synthesis of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride has been achieved through innovative synthetic routes involving one-pot cascade reactions. These methods utilize amino acids and α,β-unsaturated ketones to generate functionalized bicyclo[2.2.2]octan-2-one scaffolds with moderate yields, showcasing the compound's versatility in organic synthesis .
Material Science Applications
Polymer Additives
Bicyclic compounds like this compound are being investigated for their potential as polymer additives due to their unique structural properties that can enhance the mechanical and thermal stability of polymers . This application is particularly relevant in the development of advanced materials for industrial use.
Case Studies
- Antiprotozoal Research : A study synthesized various bicyclo[2.2.2]octan derivatives and assessed their antitrypanosomal activities using microplate assays, revealing promising candidates for further development as antiprotozoal drugs. Findings : The most active compounds had IC50 values significantly lower than those of existing treatments, indicating a strong potential for clinical application.
- Antiviral Development : Compounds based on the bicyclo[2.2.2]octene scaffold were tested for inhibition of the SARS-CoV-2 main protease, with molecular simulations providing insights into their binding mechanisms. Findings : The study identified lead compounds that could serve as a foundation for developing new antiviral therapies targeting COVID-19.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
Table 1: Comparative Data of Bicyclo[2.2.2]octane Derivatives
Functional Group Analysis
- Hydroxyl and Aminomethyl Synergy: The target compound’s dual -OH and -CH2NH2 groups enable strong hydrogen bonding, enhancing solubility in aqueous media (e.g., water, methanol) compared to analogs lacking -OH (e.g., CAS 6303-64-6) .
- Azabicyclo[2.2.2]octane (CAS 2031261-04-6): The nitrogen atom in the ring increases basicity, making it suitable for pH-dependent drug delivery systems .
Biological Activity
2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound is characterized by its bicyclo[2.2.2]octane framework, which influences its interactions with various biological systems.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 194.71 g/mol
- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in pharmaceutical applications.
Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine receptors. This interaction suggests potential applications in treating mood disorders, anxiety, and pain management.
Pharmacological Studies
-
Neuropharmacological Effects :
- Preliminary studies suggest that the compound exhibits anxiolytic and analgesic properties, although comprehensive studies are required to fully elucidate its pharmacological profile.
- Interaction studies indicate binding affinity to serotonin receptors, which may influence mood and anxiety levels.
- Antiprotozoal Activity :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of bicyclic amines like this compound is crucial for drug development:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Bicyclo[2.2.1]heptan-2-amine hydrochloride | CHClN | Lacks hydroxyl group; primary amine |
| Endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride | CHClN | Different stereochemistry; distinct biological activity potential |
| (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride | CHClN | Chiral center; specific enantiomeric properties |
| 1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine hydrochloride | CHClN | Extended carbon chain; varied pharmacological properties |
The unique combination of an amino group and a hydroxyl group in this compound distinguishes it from others in its class, potentially leading to unique pharmacological effects.
Study on Antimalarial Activity
A study investigated the antimalarial potency of bicyclic amines, revealing that derivatives of bicyclo[2.2.2]octane exhibited significant activity against resistant strains of Plasmodium falciparum with IC values ranging from 0.84 to 0.99 µM, indicating the potential for developing effective antimalarial agents from this class of compounds .
Anxiolytic Effects
In a neuropharmacological context, compounds structurally related to this compound have been evaluated for their anxiolytic effects in animal models, showing promise in reducing anxiety-like behaviors through modulation of serotonergic pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves reducing bicyclic lactams or employing palladium-catalyzed cross-coupling reactions to introduce functional groups. For example, palladium catalysts can facilitate the formation of the bicyclic framework while retaining stereochemical integrity . Reaction optimization (e.g., temperature, solvent polarity) is critical for minimizing side products, as rigid bicyclic structures may undergo unwanted ring-opening under harsh conditions. Yield improvements (~20–30%) are achievable using microwave-assisted synthesis or flow chemistry techniques.
Q. How can researchers confirm the stereochemical configuration and purity of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for spatial proximity analysis) and X-ray crystallography for absolute configuration determination. Polarimetry or chiral HPLC can assess enantiomeric excess (>98% purity). Mass spectrometry (HRMS-ESI) verifies molecular weight (C₉H₁₈ClNO₂; calc. 231.10 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound is limited, structurally similar bicyclic amines require:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye irritation (GHS Category 2B).
- Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .
- Storage : Anhydrous conditions at 4°C to prevent hydrochloride salt degradation .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclo[2.2.2]octane scaffold influence receptor binding affinity in neurological targets?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the endo configuration of the aminomethyl and hydroxyl groups enhances hydrogen bonding with GABAₐ receptors. Comparative assays with enantiomers show a 5–10× difference in IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data for similar bicyclic compounds?
- Methodological Answer : Discrepancies (e.g., CNS activity vs. peripheral effects) may arise from assay variability (cell lines, endpoint measurements). Validate findings using:
- Orthogonal assays : Electrophysiology (patch-clamp) for ion channel modulation.
- In vivo models : Knockout mice to isolate target pathways .
- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify consensus trends .
Q. How do fluorinated derivatives (e.g., difluoromethyl or trifluoromethyl analogs) compare in metabolic stability and bioavailability?
- Methodological Answer : Fluorination at the 4-position (e.g., 4-(difluoromethyl) derivatives) increases lipophilicity (logP +0.5–1.0) and reduces CYP450-mediated oxidation, enhancing plasma half-life in rodent models. Use LC-MS/MS to quantify metabolites in microsomal stability assays .
Q. What computational tools are effective for predicting off-target interactions of this compound?
- Methodological Answer : Employ:
- SwissTargetPrediction : Prioritize kinase or GPCR targets based on structural similarity.
- PharmaGist : Align pharmacophores against known ligands to flag off-target risks (e.g., serotonin transporters) .
Comparative Analysis and Structural Insights
Q. How does this compound compare to 3-hydroxyazabicyclo[2.2.1]heptane in receptor binding kinetics?
- Methodological Answer : Surface plasmon resonance (SPR) shows the bicyclo[2.2.2]octane scaffold provides ~2× higher binding avidity (KD = 12 nM vs. 25 nM) due to reduced conformational flexibility. However, the azabicyclo[2.2.1]heptane derivative exhibits faster association rates (kon = 1.5×10⁶ M⁻¹s⁻¹), suggesting trade-offs between affinity and kinetics .
Q. What role does the hydrochloride salt form play in solubility and crystallinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
